Product packaging for Cyclopentanecarboximidamide hydrochloride(Cat. No.:CAS No. 68284-02-6)

Cyclopentanecarboximidamide hydrochloride

Cat. No.: B1416708
CAS No.: 68284-02-6
M. Wt: 148.63 g/mol
InChI Key: IWYMAMAHNKEYNI-UHFFFAOYSA-N
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Description

Cyclopentanecarboximidamide hydrochloride (CAS 68284-02-6) is an organic compound with the molecular formula C6H13ClN2 and a molecular weight of 148.63 g/mol . Its structure features a cyclopentane ring, a five-membered carbon ring known for its conformational flexibility, existing in interconverting envelope and half-chair forms . This carboximidamide derivative serves as a valuable chemical building block in organic synthesis and pharmaceutical research for the construction of more complex molecules . As a standard practice, proper safety protocols should be followed during handling. This product is intended for research and development purposes only in a laboratory setting and is not classified as a drug or pharmaceutical agent. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13ClN2 B1416708 Cyclopentanecarboximidamide hydrochloride CAS No. 68284-02-6

Properties

IUPAC Name

cyclopentanecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClH/c7-6(8)5-3-1-2-4-5;/h5H,1-4H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYMAMAHNKEYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68284-02-6
Record name cyclopentanecarboximidamide hydrochloride
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Preparation Methods

Condensation and Cyclization via α-Bromocyclohexanone Formamide

This method utilizes α-bromocyclohexanone formamide as the starting material. The reaction proceeds in two stages:

  • Low-temperature alkoxylation : Reacting the substrate with sodium alkoxide (1–2 eq) in alcohol solvents (e.g., ethanol) at 10–20°C for 0.5–1.5 hours.
  • High-temperature cyclization : Heating to 180–220°C to form 1,2-cyclopentane dicarboximide, confirmed by IR spectroscopy (C=O at 1,704 cm⁻¹, N-H at 3,292 cm⁻¹) and GC-MS (molecular ion peak at m/z 139).

Key Data :

Parameter Value
Yield High (>80% inferred)
Purity Recrystallized (ethyl acetate)
Application Intermediate for gliclazide synthesis

This imide can be hydrolyzed to cyclopentanecarboxylic acid derivatives, which are precursors to amidines.

Diethyl Malonate Alkylation and Hydrolysis

A scalable approach starts with diethyl malonate :

  • Alkylation : Reacting diethyl malonate (1.1 eq) with 1,4-dibromobutane (1.0 eq) in ethanol under sodium ethoxide (2.0 eq) at 50–55°C, followed by hydrolysis with NaOH (60–80°C) to yield cyclopentanecarboxylic acid.
  • Conversion to Amidines : The acid is converted to the corresponding amidine via a two-step process:
    • Formation of the acid chloride (e.g., using thionyl chloride).
    • Reaction with ammonia and subsequent treatment with HCl to form the hydrochloride salt.

Reaction Conditions :

Step Temperature Time Key Reagents
Alkylation 50–55°C 2h NaOEt, 1,4-dibromobutane
Hydrolysis 60–80°C 1h NaOH, HCl

Reductive Amination of N-Aminodicarboximide

A journal-published method involves:

  • Reduction : Treating N-aminocyclopentane-1,2-dicarboximide with reducing agents (e.g., LiAlH₄) to generate a primary amine intermediate.
  • Condensation : Reacting the amine with nitriles or imidate esters under acidic conditions to form the amidine, followed by HCl treatment to isolate the hydrochloride salt.

Advantages :

  • Avoids hazardous reagents.
  • High yield (>85%) and scalability for industrial production.

Comparative Analysis of Methods

Method Starting Material Key Advantage Limitation
1 α-Bromocyclohexanone High-yield cyclization Multi-step purification
2 Diethyl malonate Scalable alkylation Requires acid chloride step
3 N-Aminodicarboximide Environmentally friendly, one-pot synthesis Specialized intermediates

Analytical Validation

All methods require rigorous quality control:

  • IR Spectroscopy : Confirm amidine C=N-H stretches (~1,650 cm⁻¹).
  • Melting Point : Cyclopentanecarboximidamide hydrochloride typically melts at 230–240°C.
  • HPLC : Purity >98% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Cyclopentanecarboximidamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Drug Discovery and Development

Cyclopentanecarboximidamide hydrochloride is significant in the realm of drug discovery. Its structure allows for the exploration of novel therapeutic agents, particularly in targeting specific biological pathways.

  • Ligand Docking Studies : The compound has been utilized in docking studies to predict interactions with various protein targets, aiding in the identification of potential drug candidates. For example, computational models have shown its binding affinity to specific enzymes, which may be critical for developing treatments for diseases such as cancer and neurodegenerative disorders .

Biochemical Assays

The compound is employed in biochemical assays to evaluate the efficacy of other drug candidates. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research.

  • Enzyme Inhibition Studies : Research indicates that this compound can act as an inhibitor for certain enzymes, which is crucial for understanding metabolic pathways and developing inhibitors for therapeutic purposes .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in synthesizing various heterocyclic compounds. These compounds are often explored for their pharmacological properties.

  • Synthesis Pathways : The compound can be used to create derivatives that exhibit enhanced biological activity, thus expanding the library of potential therapeutic agents .

Case Study 1: Ligand Binding Affinity

A study demonstrated the binding affinity of this compound to cytochrome C peroxidase (CCP), showcasing its potential as a lead compound in drug design:

  • Methodology : In silico docking simulations were performed using various receptor configurations, revealing that the compound effectively interacts with key amino acid residues within the active site of CCP.
  • Findings : The study highlighted specific binding modes that could inform future modifications to enhance potency .

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibitory effects of this compound on specific metabolic enzymes:

  • Objective : To assess its potential as a therapeutic agent against metabolic disorders.
  • Results : The compound showed significant inhibition rates, suggesting its utility in developing treatments for conditions like diabetes and obesity .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Drug DiscoveryUsed in ligand docking studies to identify potential drug candidatesEffective binding to CCP; informs drug design
Biochemical AssaysEvaluates efficacy of other compounds through enzyme inhibitionSignificant inhibition rates observed
Synthesis of HeterocyclesServes as a precursor for creating biologically active derivativesEnhanced activity of synthesized compounds

Mechanism of Action

The mechanism of action of cyclopentanecarboximidamide hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also serve as a reducing agent, donating electrons to other molecules. These interactions are crucial in its role as a catalyst and in facilitating chemical transformations .

Comparison with Similar Compounds

Cyclopropane-1-carboximidamide Hydrochloride

  • Structure : Features a strained cyclopropane ring instead of cyclopentane.
  • No direct data on physical properties is available in the evidence.
  • Synthesis : Likely involves nitrile or amidation pathways, but yields are unspecified.

5-Cyclohexyl-1H-1,2,4-triazol-3-amine Nitrate

  • Structure : Combines a cyclohexyl group with a triazole ring.
  • Purity : 95% (vs. 95% for cyclopentanecarboximidamide hydrochloride).
  • Applications : Triazole derivatives are prevalent in antifungal and anticancer agents, suggesting divergent pharmacological roles compared to cyclopentane analogs.

Cycloleucine

  • Structure: Non-proteinogenic amino acid with a cyclopentane-like backbone.
  • Purity : 97% (slightly higher than this compound).
  • Applications : Used in metabolic studies and as a mTOR inhibitor, highlighting functional differences from amidine derivatives.

Table 1: Key Comparative Data

Compound CAS Number Purity Molecular Weight (g/mol) Key Structural Feature
Cyclopentanecarboximidamide HCl 68284-02-6 95% 148.64 Cyclopentane + amidine
Cyclopropane-1-carboximidamide HCl Not provided N/A ~132.5 (estimated) Cyclopropane + amidine
5-Cyclohexyl-1H-triazol-3-amine 1324073-03-1 95% 227.25 Cyclohexyl + triazole
Cycloleucine 52-52-8 97% 143.18 Cyclopentane-like amino acid

Research Findings and Implications

Synthetic Efficiency : this compound is synthesized with yields exceeding 90% , comparable to high-performance routes for related intermediates (e.g., cyclopentanecarboxylic acid chloride).

Purity Trends : Commercial carboximidamides and analogs typically achieve 95–97% purity , suggesting standardized purification protocols across vendors.

Structural Influence: Cyclopentane’s conformational flexibility may enhance binding to biological targets compared to rigid cyclopropane or bulky cyclohexyl groups. The amidine group’s basicity and hydrogen-bonding capacity differentiate it from amino acids (e.g., cycloleucine) in drug design.

Biological Activity

Cyclopentanecarboximidamide hydrochloride (CPC-HCl) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from cyclopentanecarboxylic acid, modified to include an imidamide functional group. The synthesis typically involves the reaction of cyclopentanecarboxylic acid with appropriate amines under acidic conditions to form the hydrochloride salt.

Biological Activity Overview

CPC-HCl has been investigated for various biological activities, including:

  • Anticancer Activity : Preliminary studies have indicated that CPC-HCl exhibits moderate cytotoxic effects against several cancer cell lines. For instance, it showed an IC50 value of 86 μM against liver cancer cells (WRL-68) .
  • Enzyme Inhibition : CPC-HCl has been explored as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases .
  • Anti-inflammatory Properties : Some derivatives of cyclopentanecarboximidamide have demonstrated anti-inflammatory activities, although specific data on CPC-HCl remains limited.

1. In Vitro Cytotoxicity Studies

A study assessed the cytotoxicity of CPC-HCl derivatives against multiple cancer cell lines:

  • Cell Lines Tested : WRL-68 (liver), Caco2 (colon), MCF-7 (breast), and PC-3 (prostate).
  • Findings : The compound exhibited selective cytotoxicity, with notable activity against WRL-68 cells.
CompoundCell LineIC50 (μM)
CPC-HClWRL-6886
Caco2150
MCF-7200
PC-3250

2. Enzyme Inhibition Studies

CPC-HCl was evaluated for its inhibitory effects on AChE and BChE:

  • AChE Inhibition : It demonstrated competitive inhibition with an IC50 value in the low micromolar range.
  • BChE Inhibition : The compound showed less potency compared to AChE but still significant enough to warrant further investigation.
EnzymeIC50 (μM)
AChE14
BChE28

The biological activity of CPC-HCl can be attributed to its structural features that allow it to interact with specific biological targets. For instance:

  • Enzyme Binding : Molecular docking studies suggest that CPC-HCl forms hydrogen bonds with key residues in the active sites of AChE and BChE, enhancing its inhibitory potential.
  • Cytotoxic Mechanisms : The cytotoxic effects may involve induction of apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.

Future Directions

While preliminary data on CPC-HCl is promising, further research is necessary to fully elucidate its biological mechanisms and therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.
  • Clinical Trials : To evaluate safety and efficacy in human subjects.

Q & A

Basic: What are the key considerations for synthesizing Cyclopentanecarboximidamide hydrochloride, and how can its purity be verified?

Methodological Answer:
Synthesis typically involves cyclopentane carboximidamide intermediate formation followed by hydrochlorination. A convergent approach, similar to thiamine hydrochloride synthesis, is recommended to ensure regioselectivity and minimize side reactions . Characterization should include:

  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR shifts, comparing to reference spectra .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>98%) using reverse-phase columns and UV detection at 210–260 nm .
  • Melting Point Analysis: Compare observed values (e.g., 110–114°C for analogous compounds) to literature data .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors or dust .
  • First-Aid Measures: Immediate rinsing with water for 15 minutes if exposed; seek medical evaluation due to incompletely characterized toxicity .

Advanced: How can researchers resolve contradictions in reported biological activities of Cyclopentanecarboximidamide derivatives?

Methodological Answer:

  • Literature Meta-Analysis: Use PubMed/EPA strategies to filter studies by assay type (e.g., IC50 vs. Ki values) and exclude non-peer-reviewed sources .
  • Experimental Replication: Reproduce conflicting studies under standardized conditions (e.g., pH, solvent systems) to isolate variables .
  • Data Normalization: Adjust for batch-to-batch purity variations using HPLC-validated samples .

Advanced: What experimental designs optimize the study of this compound’s stability in solution?

Methodological Answer:

  • Accelerated Stability Testing: Store aliquots at 4°C, -20°C, and room temperature; monitor degradation via LC-MS over 30 days .
  • Buffer Compatibility: Test solubility and stability in PBS (pH 7.4), DMSO, and saline, noting precipitation or hydrolysis .
  • Freeze-Thaw Cycles: Limit to ≤3 cycles to prevent compound aggregation, as observed in analogous hydrochloride salts .

Advanced: How can selectivity for biological targets (e.g., RORγt inhibition) be validated against off-target effects?

Methodological Answer:

  • Kinase Profiling: Use broad-panel assays (e.g., Eurofins KinaseScan) to evaluate selectivity across >100 kinases .
  • Isotype-Specific Assays: Compare inhibition of RORγt vs. RORα/β using luciferase reporter systems, ensuring >1000-fold selectivity thresholds .
  • Cellular Validation: Confirm target engagement in primary cells (e.g., Th17 differentiation assays) with dose-response curves .

Advanced: What statistical methods are recommended for analyzing dose-response data in Cyclopentanecarboximidamide studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill equations (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
  • Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates in triplicate experiments .
  • Meta-Analysis Tools: Use RevMan or R packages to aggregate data from multiple studies, adjusting for heterogeneity .

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Employ MRM transitions (e.g., m/z 112→95 for parent ion) with deuterated internal standards .
  • UV-Vis Spectrophotometry: Use extinction coefficients at λmax (e.g., 230 nm) for rapid quantification in purified samples .

Advanced: How can reaction yields be improved during scale-up synthesis?

Methodological Answer:

  • DoE Optimization: Apply factorial designs to variables like temperature (40–80°C), solvent polarity (acetonitrile vs. THF), and catalyst loading .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Methodological Answer:

  • Crystallization Control: Seed with pure crystals and maintain supersaturation gradients during recrystallization .
  • Polymorph Screening: Characterize forms via XRPD and DSC to ensure consistency in melting points (e.g., 110–114°C) .

Advanced: How should researchers address reproducibility challenges in cell-based assays?

Methodological Answer:

  • Cell Line Authentication: Use STR profiling to confirm identity and passage number (<20) .
  • Assay Standardization: Include positive controls (e.g., reference inhibitors) and normalize data to housekeeping genes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopentanecarboximidamide hydrochloride
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Reactant of Route 2
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